molecular formula C17H20F3N3O2 B2829566 2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine CAS No. 2379985-86-9

2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2829566
CAS No.: 2379985-86-9
M. Wt: 355.361
InChI Key: HMZVTUUFEUZWBM-UHFFFAOYSA-N
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Description

2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxazole ring, piperidine moiety, and trifluoromethyl group contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

2-methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-12-22-14(11-24-12)9-23-7-3-4-13(8-23)10-25-16-15(17(18,19)20)5-2-6-21-16/h2,5-6,11,13H,3-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZVTUUFEUZWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-amino alcohols and carboxylic acids under dehydrating conditions.

    Piperidine Moiety Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable halogenated precursors.

    Coupling Reactions: The final coupling of the oxazole and piperidine moieties with the pyridine ring can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammation.

    Biological Studies: It can serve as a probe to study biological pathways and molecular interactions due to its unique structure.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The oxazole ring and piperidine moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)benzene
  • **2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)quinoline

Uniqueness

Compared to similar compounds, 2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

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